molecular formula C7H12N2O2 B6300635 1-(4-Methoxy-1-methyl-1H-pyrazol-3-yl)ethanol CAS No. 2207960-17-4

1-(4-Methoxy-1-methyl-1H-pyrazol-3-yl)ethanol

Cat. No.: B6300635
CAS No.: 2207960-17-4
M. Wt: 156.18 g/mol
InChI Key: QWYHXGOOTHWTHU-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Derivatives in Contemporary Organic Chemistry

Pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms, serves as a cornerstone in the field of organic chemistry. biosynce.comijraset.com The pyrazole nucleus is a versatile scaffold that has garnered significant attention from researchers due to its wide-ranging applications. nih.govmdpi.com Derivatives of pyrazole are integral components in the development of pharmaceuticals, agrochemicals, and materials science. biosynce.comchemicalbook.com

In medicinal chemistry, the pyrazole motif is a common feature in a variety of therapeutic agents, exhibiting a broad spectrum of biological activities. mdpi.commdpi.com These activities include anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nih.govorientjchem.org The presence of the pyrazole ring in commercially successful drugs underscores its importance in drug design and discovery. researchgate.net

The utility of pyrazole derivatives also extends to agrochemicals, where they have been incorporated into herbicides, insecticides, and fungicides. biosynce.com In materials science, pyrazole-containing polymers and metal-organic frameworks (MOFs) have been investigated for their unique optical, electrical, and catalytic properties. biosynce.com The continued exploration of pyrazole chemistry promises to yield novel compounds with valuable applications.

Overview of Structural Features and Electronic Characteristics of the Pyrazole Ring System

The pyrazole ring is an aromatic system with 6 π-electrons delocalized over the five-membered ring. chemicalbook.comguidechem.com This aromaticity confers significant stability to the ring system. The two nitrogen atoms within the ring, one pyrrole-like (N1) and one pyridine-like (N2), are key to its chemical behavior. chemicalbook.comresearchgate.net

The electronic nature of the pyrazole ring can be described as π-excessive, which influences its reactivity. nih.gov Electrophilic substitution reactions typically occur at the C4 position, which has the highest electron density. nih.govchemicalbook.com Nucleophilic attacks are more likely to happen at the C3 and C5 positions, which are comparatively electron-deficient. nih.gov The presence of substituents on the pyrazole ring can further modify its electronic properties and reactivity. biosynce.com

The pyrazole ring is a weak base, with the pyridine-like nitrogen atom being the primary site of protonation. wikipedia.org The acidity of the N-H proton in unsubstituted pyrazoles allows for facile N-alkylation and N-arylation, providing a straightforward method for introducing structural diversity. pharmaguideline.com

Table 1: General Properties of the Pyrazole Ring

PropertyDescription
Molecular FormulaC₃H₄N₂
Molar Mass68.08 g/mol
AromaticityAromatic, 6 π-electron system
Basicity (pKb)11.5
ReactivityProne to electrophilic substitution at C4 and nucleophilic attack at C3/C5

Contextualization of 1-(4-Methoxy-1-methyl-1H-pyrazol-3-yl)ethanol within Pyrazole Derivative Research

The compound this compound belongs to the vast family of substituted pyrazole derivatives. Its structure incorporates several key features that are of interest in synthetic and medicinal chemistry. The pyrazole core is substituted at three positions: a methyl group at the N1 position, a methoxy (B1213986) group at the C4 position, and a 1-hydroxyethyl group at the C3 position.

The N1-methylation is a common strategy to block the acidic N-H proton and can influence the biological activity and physical properties of the molecule. The methoxy group at the C4 position is an electron-donating group, which would be expected to increase the electron density of the pyrazole ring and potentially modulate its reactivity in electrophilic substitution reactions. The 1-hydroxyethyl group at the C3 position introduces a chiral center and a functional group that can participate in hydrogen bonding, which is often a crucial interaction for biological activity.

While specific research on this compound is not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active pyrazole derivatives. The synthesis of such polysubstituted pyrazoles often involves multi-step sequences, starting from appropriately functionalized precursors. The general synthetic routes to substituted pyrazoles include the condensation of 1,3-dicarbonyl compounds with hydrazines, 1,3-dipolar cycloadditions, and various multicomponent reactions. nih.govmdpi.com

Table 2: Structural Features of this compound

FeatureDescription
Core StructurePyrazole
N1-SubstituentMethyl group
C3-Substituent1-Hydroxyethyl group
C4-SubstituentMethoxy group
ChiralityContains a stereocenter at the carbinol carbon

The study of compounds like this compound contributes to the broader understanding of structure-activity relationships within the pyrazole class of compounds. Further investigation into its synthesis, characterization, and biological evaluation would be necessary to fully elucidate its potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methoxy-1-methylpyrazol-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-5(10)7-6(11-3)4-9(2)8-7/h4-5,10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYHXGOOTHWTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN(C=C1OC)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Experimental NMR data for 1-(4-Methoxy-1-methyl-1H-pyrazol-3-yl)ethanol is not available in the provided search results.

Specific ¹H-NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for this compound, are not documented in the available resources.

The ¹³C-NMR chemical shifts for the individual carbon atoms of this compound have not been reported in the searched literature.

Correlational data from 2D NMR experiments, which are crucial for unambiguous assignment of proton and carbon signals and for determining the molecule's connectivity and spatial arrangement, are not available.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

While general IR absorption regions for functional groups present in the molecule (such as O-H, C-O, and aromatic C-H) are known, the specific experimental IR or FTIR spectrum with characteristic absorption bands (in cm⁻¹) for this compound is not available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

The exact mass and specific fragmentation pattern of this compound under mass spectrometric analysis have not been documented in the provided search results.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Information regarding the maximum absorption wavelengths (λmax) and molar absorptivity for the electronic transitions within this compound is not present in the available literature.

Computational and Theoretical Chemistry Studies of 1 4 Methoxy 1 Methyl 1h Pyrazol 3 Yl Ethanol

Quantum Chemical Calculations (DFT, ab initio methods) for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for determining the three-dimensional structure and electronic landscape of molecules. researchgate.net For a pyrazole (B372694) derivative like 1-(4-Methoxy-1-methyl-1H-pyrazol-3-yl)ethanol, these calculations would be used to optimize the molecular geometry to its lowest energy state.

The process typically involves methods like B3LYP combined with a basis set such as 6-31G(d,p) or higher. nih.gov The optimized structure would provide precise data on bond lengths, bond angles, and dihedral angles. It is expected that the pyrazole ring itself would be largely planar. The calculations would also reveal the spatial orientation of the methoxy (B1213986), methyl, and ethanol (B145695) substituents relative to the ring. In similar pyrazole structures, the N-N bond length in the pyrazole ring is calculated to be around 1.37-1.38 Å, while C=N bonds are approximately 1.30 Å. nih.gov

Table 1: Illustrative Geometric Parameters from DFT Calculations for a Pyrazole Derivative (Note: These are typical values based on analogous structures and represent the type of data obtained from DFT optimization.)

ParameterTypePredicted Value RangeSignificance
N1-N2Bond Length1.37 - 1.38 ÅCharacterizes the pyrazole ring structure.
C3-C(ethanol)Bond Length1.50 - 1.52 ÅDefines the connection of the substituent.
N1-C5-C4Bond Angle109° - 111°Describes the internal geometry of the ring.
C3-C4-C5-N1Dihedral Angle~0° - 5°Indicates the planarity of the pyrazole ring.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net For a molecule like this compound, the HOMO is expected to be localized primarily over the electron-rich pyrazole ring and the oxygen atom of the methoxy group. The LUMO would likely be distributed across the pyrazole ring's anti-bonding orbitals.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify chemical behavior.

Table 2: Global Reactivity Descriptors Derived from FMO Analysis

DescriptorFormulaInterpretation
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical stability and reactivity.
Ionization Potential (I)-EHOMOEnergy required to remove an electron.
Electron Affinity (A)-ELUMOEnergy released when an electron is added.
Electronegativity (χ)(I + A) / 2The power of an atom to attract electrons.
Chemical Hardness (η)(I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)1 / (2η)A measure of the molecule's polarizability.
Electrophilicity Index (ω)χ² / (2η)A measure of the molecule's electrophilic nature.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MESP map is colored according to electrostatic potential values.

Red regions indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack. For the target compound, these would be expected around the pyrazole nitrogen atoms and the oxygen atoms of the methoxy and hydroxyl groups.

Blue regions represent positive potential (electron-poor areas), which are prone to nucleophilic attack. These would be located around the hydrogen atom of the hydroxyl group.

Green regions signify neutral potential.

This analysis is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are critical to the molecule's behavior in a biological or chemical system. nih.gov

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule. It examines charge transfer events and stabilizing interactions like hyperconjugation. nih.gov This method interprets the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals.

For this compound, NBO analysis would likely reveal significant hyperconjugative interactions, such as the delocalization of lone pair electrons from the oxygen atoms (nO) into the antibonding orbitals (σ*) of adjacent C-C or C-H bonds. It would also quantify the natural atomic charges on each atom, providing a more refined understanding of the electrostatic properties than MESP alone. Studies on similar pyrazoles have used related methods like Mulliken and Hirshfeld population analyses to determine atomic charges and predict reactivity. nih.gov

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate theoretical ¹H and ¹³C NMR chemical shifts. These calculated values, when correlated with experimental spectra, are instrumental in assigning specific signals to the correct nuclei.

Vibrational Frequencies: Theoretical vibrational frequencies (IR and Raman) can be computed to help assign experimental spectral bands to specific molecular vibrations, such as C-H stretches, O-H bends, or pyrazole ring deformations. A study on a furyl-pyrazole derivative successfully used DFT to confirm the presence of key functional groups by matching calculated vibrational modes with the experimental FT-IR spectrum. nih.gov

Table 3: Illustrative Predicted Spectroscopic Data

Analysis TypeAtom/GroupExpected Chemical Shift / Frequency Range
¹H NMRPyrazole ring H6.0 - 7.5 ppm
¹H NMRMethoxy (-OCH₃) H3.8 - 4.0 ppm
¹H NMRN-Methyl (-NCH₃) H3.7 - 3.9 ppm
¹H NMRHydroxyl (-OH) HVariable (depends on solvent)
¹³C NMRPyrazole ring C100 - 150 ppm
¹³C NMRMethoxy (-OCH₃) C55 - 60 ppm
IR SpectroscopyO-H stretch (hydroxyl)3200 - 3600 cm⁻¹ (broad)
IR SpectroscopyC-H stretch (aromatic/aliphatic)2850 - 3100 cm⁻¹
IR SpectroscopyC-O stretch (methoxy/alcohol)1050 - 1250 cm⁻¹

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds. libretexts.org For this compound, the key rotatable bonds are the C-C bond of the ethanol side chain and the pyrazole-C(methoxy) and O-C(methyl) bonds of the methoxy group.

Computational methods can be used to generate a potential energy surface by systematically rotating these bonds. This analysis identifies the low-energy, stable conformers and the energy barriers between them. The stability of different conformers is governed by factors like torsional strain and steric hindrance between substituent groups. libretexts.org Understanding the preferred conformation is essential as it often dictates the molecule's biological activity and physical properties.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations typically model a molecule in a vacuum or with an implicit solvent model, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time in an explicit solvent environment (e.g., surrounded by water molecules). eurasianjournals.com

MD simulations track the movements of all atoms in the system over a period of time, revealing how the molecule flexes, rotates, and interacts with its surroundings. This is particularly important for understanding how a molecule like this compound would behave in a solution, including the formation and breaking of hydrogen bonds between its hydroxyl group and solvent molecules. Such simulations are critical for bridging the gap between a static molecular structure and its real-world behavior. eurasianjournals.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are theoretical constructs used in computational chemistry to correlate the structural or property-based features of a compound with its biological activity or physicochemical properties, respectively. For the compound this compound, these models serve as predictive tools in the early stages of drug discovery and material science, allowing for the theoretical estimation of a molecule's behavior without the need for immediate synthesis and testing. eurasianjournals.comnih.gov

The fundamental principle of QSAR/QSPR modeling is that the structural attributes of a molecule, such as its electronic, steric, and hydrophobic characteristics, dictate its interactions with biological targets or its physical behavior. By developing a mathematical relationship between these descriptors and an observed activity or property for a series of related compounds, the activity or property of a new compound, such as this compound, can be predicted. nih.gov

Theoretical Applications in QSAR:

In a theoretical QSAR study involving this compound, a dataset of pyrazole derivatives with known biological activities (e.g., inhibitory concentrations against a specific enzyme) would be utilized. nih.govnih.gov Molecular descriptors for each compound, including the target molecule, would be calculated. These descriptors fall into several categories:

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). For this compound, the methoxy and hydroxyl groups would significantly influence these properties.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight, volume, surface area, and specific conformational indices would be important in determining how the molecule fits into a biological target.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity, indicating how the compound would partition between an aqueous and a lipid phase. This is crucial for predicting its behavior in biological systems.

Topological Descriptors: These are numerical representations of the molecular structure, considering the connectivity of atoms.

A statistical method, such as multiple linear regression or machine learning algorithms, would then be employed to build a model that links these descriptors to the biological activity. eurasianjournals.com This model could then be used to predict the potential therapeutic activity of this compound.

Theoretical Applications in QSPR:

Similarly, a QSPR model would be developed to predict the physicochemical properties of this compound. Properties such as boiling point, solubility, and melting point could be estimated. The process mirrors that of QSAR, but the endpoint is a physical property rather than a biological activity. The same classes of molecular descriptors would be calculated and correlated with the known properties of a training set of molecules.

The insights gained from these computational models are valuable for guiding the synthesis of new pyrazole derivatives with potentially enhanced activities or desired properties. nih.gov For instance, if a QSAR model indicated that a higher dipole moment is correlated with increased activity, modifications to the structure of this compound could be suggested to achieve this.

Table 1: Illustrative Molecular Descriptors for QSAR/QSPR Modeling of this compound

Descriptor ClassSpecific Descriptor ExampleRelevance to the Compound
Electronic Dipole MomentInfluenced by the polar methoxy and hydroxyl groups, affecting interactions with biological targets.
HOMO/LUMO EnergiesRelate to the molecule's reactivity and ability to participate in charge-transfer interactions.
Steric Molecular VolumePertains to the size of the molecule and its potential to fit within a receptor's binding site.
Surface AreaDescribes the extent of interaction the molecule can have with its environment.
Hydrophobic LogP (Octanol-Water Partition Coefficient)Predicts the compound's distribution in biological systems and its ability to cross cell membranes.
Topological Wiener IndexA numerical descriptor of molecular branching, which can be correlated with various physical properties.

Table 2: Examples of Predicted Activities and Properties from QSAR/QSPR Models

Model TypePredicted EndpointPotential Application
QSAR Enzyme Inhibition (e.g., IC50)Drug discovery for inflammatory or cancerous conditions. researchgate.netnih.gov
Antimicrobial Activity (e.g., MIC)Development of new antibacterial or antifungal agents. nih.gov
QSPR Aqueous SolubilityPharmaceutical formulation and bioavailability prediction.
Boiling PointChemical engineering and process design.

Mechanistic Investigations of Biological Interactions and Molecular Recognition in Vitro / in Silico

Elucidation of Enzyme Inhibition Mechanisms by 1-(4-Methoxy-1-methyl-1H-pyrazol-3-yl)ethanol Derivatives (e.g., COX-2, MetAP, Tubulin Polymerization)

Derivatives of the pyrazole (B372694) scaffold have been identified as potent inhibitors of several key enzymes implicated in disease, including cyclooxygenase-2 (COX-2), methionine aminopeptidases (MetAPs), and tubulin. nih.govnih.govnih.gov The structural versatility of the pyrazole ring allows for modifications that can achieve high affinity and selectivity for the active sites of these enzymes. nih.gov

In vitro enzymatic assays have been crucial in quantifying the inhibitory potential of various pyrazole derivatives. Studies on pyrazole-pyridazine hybrids, for instance, have identified compounds with potent and selective COX-2 inhibitory activity. nih.govrsc.org Similarly, certain indenopyrazole derivatives have demonstrated significant antiproliferative effects linked to their ability to inhibit tubulin polymerization. nih.gov

One study on pyrazole-pyridazine hybrids revealed that trimethoxy derivatives were the most active candidates, demonstrating superior COX-2 inhibitory action compared to the standard drug celecoxib (B62257). nih.gov For example, compound 6f (a trimethoxy pyrazole-pyridazine hybrid) showed an IC50 value of 1.15 µM against COX-2, which was more potent than celecoxib (IC50 = 2.16 µM). nih.gov Another study identified thymol-pyrazole hybrids as potent COX-2 inhibitors, with compound 8b showing an IC50 of 0.043 µM, comparable to celecoxib (IC50 = 0.045 µM). researchgate.net

In the context of tubulin polymerization, a pyrazole-linked arylcinnamide derivative, St. 13 , was found to significantly depolymerize tubulin with an IC50 value of approximately 1.5 µM. mdpi.com Another novel pyrazole derivative, PTA-1 , was also shown to inhibit tubulin polymerization, contributing to its anticancer effects. nih.gov

Table 1: In vitro Enzyme Inhibition by Pyrazole Derivatives
Compound ClassTarget EnzymeKey DerivativeInhibitory Concentration (IC50)Reference CompoundReference IC50
Pyrazole-Pyridazine HybridCOX-2Compound 6f1.15 µMCelecoxib2.16 µM nih.gov
Thymol-Pyrazole HybridCOX-2Compound 8b0.043 µMCelecoxib0.045 µM researchgate.net
Pyrazole-linked ArylcinnamideTubulin PolymerizationCompound St. 13~1.5 µMN/AN/A mdpi.com
IndenopyrazoleTubulin PolymerizationGN39482N/A (Potent Antiproliferative Activity)N/AN/A nih.gov

To complement in vitro findings, computational methods have been employed to visualize and analyze the interactions between pyrazole derivatives and their enzyme targets at the atomic level. Molecular docking studies have successfully predicted the binding modes of these ligands within the active sites of enzymes like COX-2 and tubulin. nih.govnih.govmdpi.com

Docking simulations of pyrazole-pyridazine hybrids into the COX-2 active site showed that the most active compounds, 5f and 6f , exhibited a respectable binding affinity. rsc.org These studies help elucidate the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for potent inhibition. Similarly, docking studies of N-acetylpyrazolines at the paclitaxel-binding site of microtubules have been performed to investigate their binding patterns. researchgate.net

Molecular dynamics (MD) simulations have been used to assess the stability of ligand-target complexes over time. For newly synthesized pyrazole-carboxamides targeting carbonic anhydrase, 50 ns MD simulations confirmed that the lead compounds exhibited good stability within the binding sites of the target receptors, with only minor conformational changes. nih.gov Such simulations provide deeper insight into the dynamic nature of the enzyme-ligand interactions, reinforcing the static picture provided by molecular docking. nih.govnih.gov

Receptor Binding and Modulation Studies (In vitro/In silico)

Beyond enzyme inhibition, pyrazole derivatives have been investigated for their ability to bind to and modulate G-protein coupled receptors (GPCRs). A notable example is the discovery of a novel pyrazole-based small molecule agonist for the apelin receptor, a target for pulmonary and cardiometabolic diseases. duke.edu Initial screening identified an agonist with a micromolar EC50, which was subsequently optimized to a lead compound (9 ) with an EC50 of 0.800 µM. duke.edu

Further structural modifications at the N1 position of the pyrazole core led to even more potent agonists. Replacing the N1-phenyl group with an N1-propyl substituent (11 ) enhanced potency by twofold (Ca2+ EC50 = 0.416 µM). duke.edu These studies also revealed functional selectivity, with certain compounds showing a bias towards calcium mobilization signaling over β-arrestin recruitment, suggesting a potential for reduced receptor desensitization. duke.edu

Table 2: Apelin Receptor Agonist Activity of Pyrazole Derivatives
CompoundDescriptionCalcium Mobilization (EC50)cAMP Generation (EC50)
Compound 9N1-phenyl substituent0.800 µMN/A duke.edu
Compound 10N1-methyl substituent1.46 µM2.55 µM duke.edu
Compound 11N1-propyl substituent0.416 µMN/A duke.edu

Cellular Pathway Modulation Studies (In vitro, using cell lines)

The antiproliferative activity of pyrazole derivatives is often linked to their ability to modulate fundamental cellular pathways, primarily those controlling cell death (apoptosis) and division (cell cycle). In vitro studies using various human cancer cell lines have provided substantial evidence for these mechanisms. nih.govnih.govresearchgate.net

Numerous studies have demonstrated that pyrazole derivatives can trigger apoptosis in cancer cells. nih.govwaocp.org For example, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazoles were evaluated for their activity against the MDA-MB-468 triple-negative breast cancer cell line. nih.govwaocp.org The most active compound, 3f , was found to provoke apoptosis, an effect accompanied by an increase in caspase 3 activity. nih.govwaocp.org

The mechanism of apoptosis induction by these compounds often involves the generation of reactive oxygen species (ROS). nih.govwaocp.orgresearchgate.net The elevated levels of ROS can lead to cellular stress and trigger downstream apoptotic signaling. Further investigations into 1,3,5-trisubstituted-1H-pyrazole derivatives showed that they could activate pro-apoptotic proteins such as Bax and p53 while inhibiting the anti-apoptotic protein Bcl-2. rsc.orgnih.gov Some derivatives were also found to induce DNA damage, suggesting multiple pathways for triggering programmed cell death. rsc.orgnih.gov

In addition to inducing apoptosis, pyrazole derivatives have been shown to interfere with the normal progression of the cell cycle, a hallmark of many anticancer agents. nih.govresearchgate.net Treatment of cancer cells with these compounds can lead to arrest at specific checkpoints, preventing cell division and proliferation.

The pyrazole derivative 3f , which induces apoptosis in MDA-MB-468 cells, was also found to cause cell cycle arrest in the S phase at a concentration of 14.97 µM after 24 hours of treatment. nih.govwaocp.org Other pyrazoline derivatives have been reported to induce G0/G1 arrest in K562 leukemia cells. researchgate.net

In studies involving the novel pyrazole derivative PTA-1 , treatment of MDA-MB-231 breast cancer cells resulted in cell cycle arrest at the S and G2/M phases. nih.gov This G2/M arrest is consistent with its mechanism as a tubulin polymerization inhibitor, as disruption of the microtubule network typically halts cells in mitosis. nih.govnih.gov Similarly, the indenopyrazole GN39482 was shown to induce G2/M cell cycle arrest in HeLa cells, corroborating its proposed mechanism of tubulin inhibition. nih.gov

Table 3: Cell Cycle Arrest Induced by Pyrazole Derivatives in Cancer Cell Lines
CompoundCell LineObserved Effect
Compound 3fMDA-MB-468 (Breast Cancer)S Phase Arrest nih.govwaocp.org
PTA-1MDA-MB-231 (Breast Cancer)S and G2/M Phase Arrest nih.gov
GN39482HeLa (Cervical Cancer)G2/M Phase Arrest nih.gov
Pyrazoline DerivativeK562 (Leukemia)G0/G1 Phase Arrest researchgate.net

Modulation of Specific Gene or Protein Expression (In vitro)

No published studies were identified that investigate the effects of this compound on the expression of specific genes or proteins in vitro. Research on other pyrazole-containing molecules has indicated potential for gene expression modulation; for instance, compounds like 7-methoxy-3-methyl-1H-chromeno[4,3-c]pyrazol-4-one have been explored as inducers of Activating transcription factor 3 (ATF3). However, these findings are specific to different molecular structures and cannot be extrapolated to this compound without direct experimental evidence.

Structure-Activity Relationship (SAR) Studies for Optimizing Molecular Recognition and Mechanistic Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For the pyrazole class of compounds, extensive SAR studies have been conducted in various contexts, such as for inhibitors of MALT1 protease mdpi.com, allosteric modulators of the M4 muscarinic acetylcholine (B1216132) receptor academicstrive.com, and inhibitors of meprin α and β ias.ac.in. These studies provide valuable insights into how modifications to the pyrazole core and its substituents influence biological activity. Nevertheless, a dedicated SAR study for this compound and its analogues is not present in the current body of scientific literature.

Analysis of Stereoisomeric Effects on Biological Mechanisms

The ethanol (B145695) substituent at the 3-position of the pyrazole ring in this compound creates a chiral center, meaning the compound can exist as two different stereoisomers (enantiomers). It is well-established in pharmacology that stereoisomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. However, no research has been published that isolates the individual enantiomers of this compound or investigates their differential effects on any biological mechanism.

Advanced Research Applications and Future Perspectives

Role of 1-(4-Methoxy-1-methyl-1H-pyrazol-3-yl)ethanol as a Synthetic Intermediate for Complex Molecules

The molecular architecture of this compound makes it a valuable building block for the synthesis of more complex molecules. Its utility as a synthetic intermediate stems from the reactivity of its constituent functional groups. The secondary alcohol (ethanol group) is a prime site for various chemical transformations. For instance, it can undergo oxidation to form the corresponding ketone, 1-(4-methoxy-1-methyl-1H-pyrazol-3-yl)ethanone, which can then serve as a precursor for reactions such as reductive amination or as a handle for constructing larger molecular frameworks.

Furthermore, the hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions. It can also be used in esterification or etherification reactions to attach other molecular fragments, thereby enabling the construction of diverse chemical libraries for screening purposes. The pyrazole (B372694) ring itself, being an aromatic heterocycle, offers positions for further functionalization, although the existing substituents will direct any subsequent reactions. The interplay between the electron-donating methoxy (B1213986) group and the rest of the pyrazole system influences the ring's reactivity, which can be exploited in multi-step syntheses of complex heterocyclic systems and potential pharmaceutical agents. orientjchem.org

Scaffold Derivatization for Enhanced Molecular Recognition and Specificity

The this compound scaffold is ripe for derivatization to enhance its molecular recognition capabilities and specificity for biological targets. Molecular recognition is highly dependent on the three-dimensional arrangement of functional groups that can engage in specific interactions (e.g., hydrogen bonding, hydrophobic interactions, electrostatic interactions) with a target biomolecule.

Derivatization strategies for this scaffold could include:

Modification of the Ethanol (B145695) Side Chain: The hydroxyl group can be functionalized to introduce various pharmacophores. For example, converting it to an ester or an ether with different substituents can systematically alter the molecule's size, polarity, and hydrogen-bonding capacity.

Alteration of the Methoxy Group: Demethylation to the corresponding phenol (B47542) would introduce a hydrogen bond donor and a site for further functionalization. Alternatively, substitution with longer alkyl chains could enhance lipophilicity.

Substitution on the Pyrazole Ring: While the pyrazole ring is already substituted, any remaining active positions could be targeted for electrophilic substitution to introduce halogens, nitro groups, or other functionalities that can modulate the electronic properties of the ring or serve as handles for cross-coupling reactions. mdpi.com

These derivatization pathways allow for the fine-tuning of the molecule's properties to achieve selective binding to specific proteins, enzymes, or nucleic acid structures, a key step in drug discovery and the development of molecular sensors. researchgate.net

Integration of this compound Derivatives in Chemical Biology Probes

Chemical biology probes are essential tools for studying biological processes within living systems. The pyrazole scaffold is increasingly recognized for its utility in creating such probes, particularly fluorescent sensors for bioimaging. nih.gov Derivatives of this compound could be integrated into chemical biology probes through several strategic modifications.

The hydroxyl group of the ethanol side chain provides a convenient attachment point for conjugating the scaffold to other functional units. For example, a fluorescent dye (fluorophore) could be attached via an ester or ether linkage, creating a probe to visualize the localization of the molecule within cells. If the pyrazole scaffold demonstrates affinity for a particular biological target, such a fluorescent conjugate could be used to image that target in its native environment. nih.gov

Alternatively, the hydroxyl group could be used to attach a photoreactive group or a biotin (B1667282) tag. A photoreactive group would allow for photo-affinity labeling to identify the binding partners of the molecule within a cell lysate. A biotin tag would enable the pull-down and subsequent identification of interacting proteins. The inherent biocompatibility and versatile electronic properties of N-heteroaromatic scaffolds like pyrazole make them excellent core structures for these sophisticated biological tools. nih.gov

Exploration of this compound Analogs in Materials Science

While direct applications of this compound in materials science are not yet documented, the broader class of pyrazole derivatives is gaining attention in fields like organic electronics. The potential for pyrazole analogs in materials science, such as in organic semiconductors or organic light-emitting diodes (OLEDs), is an area of active exploration.

The electronic properties of the pyrazole ring, which can be tuned by its substituents, are key to its potential in these applications. The methoxy group on the this compound scaffold is an electron-donating group, which can influence the HOMO/LUMO energy levels of the molecule, a critical factor for charge transport in organic semiconductors.

Future research could involve designing and synthesizing polymers or dendrimers incorporating the this compound moiety. The ethanol group could be used as a polymerization point or as a site to attach the scaffold to a polymer backbone. By systematically modifying the pyrazole core and its substituents, it may be possible to develop new materials with tailored optical and electronic properties for use in next-generation electronic devices. For instance, creating novel biomass-based carbon dot (bio-CD) fluorescent semiconductors from natural sources like birch leaves represents a sustainable approach to developing materials for organic electronics. diva-portal.org

Development of Novel Analytical Methods Utilizing Pyrazole Derivatives

The characterization and analysis of pyrazole derivatives rely on a suite of standard and advanced analytical techniques. The development of novel analytical methods often goes hand-in-hand with the synthesis of new compounds, as unambiguous structure determination is crucial. For a substituted pyrazole like this compound, the primary analytical tools would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure, confirming the presence and connectivity of the methyl, methoxy, and ethanol groups, and verifying the substitution pattern on the pyrazole ring. researchgate.net

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition of the synthesized compound.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present, such as the O-H stretch of the alcohol and C-O stretches of the ether and alcohol.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray analysis provides definitive proof of the molecular structure and stereochemistry, which can be crucial when spectroscopic data is ambiguous. nih.gov

Future developments could involve using pyrazole derivatives themselves as analytical reagents, for example, as chemosensors for detecting specific ions or molecules. researchgate.net By incorporating a chromophore or fluorophore, a pyrazole derivative could be designed to produce a colorimetric or fluorescent response upon binding to a target analyte.

Green Chemistry Methodologies in Future Research on this compound Synthesis and Derivatization

The principles of green chemistry are increasingly guiding the development of synthetic methodologies to reduce environmental impact. uniroma1.it Future research on the synthesis and derivatization of this compound will undoubtedly be influenced by these principles.

Key green chemistry approaches applicable to pyrazole synthesis include:

Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol, or performing reactions under solvent-free conditions, is a major goal. mdpi.comresearchgate.net

Catalytic Methods: Employing recyclable catalysts, such as heterogeneous catalysts, can minimize waste and improve the efficiency of chemical transformations.

Multicomponent Reactions (MCRs): Designing syntheses where multiple starting materials are combined in a single step to form the final product increases atom economy and reduces the number of purification steps. researchgate.net

Applying these methodologies to the synthesis of this compound and its derivatives would not only make the processes more sustainable but also potentially more efficient and cost-effective. For instance, a one-pot, solvent-free condensation/reduction sequence has been shown to be an efficient method for producing other substituted pyrazoles. mdpi.com

The table below summarizes the advanced research applications and future perspectives for the chemical compound.

SectionResearch AreaPotential Application/DirectionKey Functional Groups Involved
6.1 Synthetic ChemistryBuilding block for complex molecules and potential APIs.Hydroxyl, Methoxy, Pyrazole Ring
6.2 Medicinal ChemistryScaffold for creating diverse chemical libraries for drug discovery.Hydroxyl, Methoxy
6.3 Chemical BiologyCore structure for fluorescent probes, photo-affinity labels, and pull-down assays.Hydroxyl
6.4 Materials ScienceMonomer unit for organic semiconductors or polymers in OLEDs.Pyrazole Ring, Methoxy
6.5 Analytical ChemistryDevelopment of chemosensors for ion or molecule detection.Pyrazole Ring
6.6 Green ChemistrySustainable synthesis using microwave/ultrasound, green solvents, and catalysis.N/A

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Methoxy-1-methyl-1H-pyrazol-3-yl)ethanol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of substituted pyrazole precursors with appropriate alcohols or aldehydes. Key parameters include:

  • Solvent choice : Ethanol or acetic acid mixtures are common due to their ability to stabilize intermediates .

  • Temperature : Reflux conditions (~80–100°C) are often employed to drive cyclization and improve yields .

  • Catalysts : Acidic conditions (e.g., glacial acetic acid) facilitate hydrazine reactions for pyrazole ring formation .

  • Purification : Column chromatography (silica gel) and recrystallization (ethanol) are standard for isolating high-purity products .

    Example Reaction Conditions
    Precursor: 1-(4-Methoxyphenyl)propanedione
    Reagent: Methylhydrazine
    Solvent: Ethanol/Acetic Acid (3:1)
    Temperature: Reflux (7 hours)
    Yield: 45–60%

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming substituent positions (e.g., methoxy and methyl groups on the pyrazole ring) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) and identifies byproducts .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What are the typical reactivity patterns of this compound under standard laboratory conditions?

  • Methodological Answer :

  • Esterification : The hydroxyl group reacts with acyl chlorides or anhydrides to form esters, useful for derivatization .
  • Oxidation : Controlled oxidation (e.g., with PCC) converts the ethanol moiety to a ketone, altering electronic properties .
  • Coordination Chemistry : The pyrazole nitrogen can act as a ligand for metal complexes, studied via UV-Vis and X-ray crystallography .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

  • Methodological Answer :

  • X-ray Diffraction : Resolve ambiguities in NMR assignments (e.g., rotational isomers) by determining the solid-state structure .
  • DFT Calculations : Compare experimental NMR chemical shifts with computed values (e.g., using Gaussian) to validate conformational models .
  • Dynamic NMR : Probe temperature-dependent spectral changes to identify fluxional behavior in solution .

Q. What strategies are effective for elucidating the biological mechanism of action of this compound?

  • Methodological Answer :

  • In Vitro Assays : Screen for enzyme inhibition (e.g., COX-2) using fluorescence-based assays .
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases) and guide mutagenesis studies .
  • Metabolomic Profiling : LC-MS/MS identifies metabolic pathways affected by the compound in cell cultures .

Q. How does the compound’s regioselectivity in electrophilic substitution reactions impact its derivatization?

  • Methodological Answer :

  • Directing Effects : The 4-methoxy group deactivates the pyrazole ring, favoring electrophilic attack at the 5-position.
  • Experimental Validation : Bromination (NBS in DMF) and nitration (HNO3_3/H2_2SO4_4) followed by X-ray analysis confirm substitution patterns .
  • Computational Tools : Hirshfeld surface analysis (CrystalExplorer) predicts reactive sites based on electron density .

Q. What challenges arise in determining the crystal structure of this compound, and how are they addressed?

  • Methodological Answer :

  • Twinned Crystals : Use SHELXL for twin refinement (e.g., BASF parameter adjustment) .
  • Disorder : Apply restraints (ISOR, DELU) to model disordered methoxy or methyl groups .
  • Data Collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) improves accuracy for low-symmetry space groups .

Q. How can computational modeling predict the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • MD Simulations : GROMACS models degradation pathways (e.g., hydrolysis of the methoxy group) at different pH levels .
  • Thermogravimetric Analysis (TGA) : Validate thermal stability predictions (e.g., decomposition >200°C) .
  • pKa Estimation : Use MarvinSketch to calculate acid dissociation constants and assess protonation states in biological systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.